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Compound Name: (rel)-Asperparaline A

Cat. No.: B15620962

For Researchers, Scientists, and Drug Development Professionals

Introduction

(rel)-Asperparaline A is a fungal metabolite belonging to the prenylated indole alkaloid family.
First isolated in 1997 from Aspergillus japonicus by Hayashi and colleagues, and independently
as aspergillimide by Everett and coworkers, this natural product has garnered significant
interest due to its unique chemical architecture and biological activity.[1] Structurally, it is
characterized by a complex pentacyclic core featuring a bicyclo[2.2.2]diazaoctane framework
and an unusual spiro-succinimide moiety, a rare motif in natural products.[2] The intricate
stereochemistry and the presence of multiple quaternary centers have made it a challenging
target for total synthesis.[1][3]

Biogenetically, (rel)-Asperparaline A is derived from L-tryptophan, L-isoleucine, and a
dimethylallyl pyrophosphate (DMAPP) unit.[4][5] The distinctive spiro-succinimide ring is
believed to be formed through the oxidative degradation of the tryptophan indole ring.[2]

Functionally, (rel)-Asperparaline A exhibits potent paralytic effects against silkworms and has
been identified as a strong and selective non-competitive antagonist of insect nicotinic
acetylcholine receptors (nAChRs).[5][6] This mode of action makes it a molecule of interest for
the development of novel insecticides. This technical guide provides an in-depth overview of
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the chemical structure, stereochemistry, and key experimental data related to (rel)-
Asperparaline A.

Chemical Structure and Stereochemistry

The chemical structure of (rel)-Asperparaline A is depicted below. The relative
stereochemistry of the molecule was determined by X-ray crystallography.[6] While the
absolute configuration of (rel)-Asperparaline A itself has not been reported, the first
asymmetric total synthesis of its close analogue, ent-asperparaline C, established an all-(S)
configuration for the natural enantiomer of Asperparaline C.[6][7] This strongly suggests that
the naturally occurring enantiomer of Asperparaline A also possesses an all-(S) configuration at
its core stereocenters.[6]

Systematic Name: (1'S,3R,3a'S,6'S,8a'R)-3,5',5',8a'-tetamethyl-1'-propylspiro[pyrrolidine-3,7'-
pyrrolo[2',1":2,3]imidazo[4,5-f]indolizine]-2,5,8'(1'H,6'H,9'H)-trione

Molecular Formula: C20H29N303

Molecular Weight: 359.46 g/mol

Data Presentation
Spectroscopic Data

The following tables summarize the *H and 13C Nuclear Magnetic Resonance (NMR) data for
(rel)-Asperparaline A as reported by Hayashi et al. (1997). The spectra were recorded in
CDCls.

Table 1: tH NMR Data for (rel)-Asperparaline A (500 MHz, CDClIs)
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Chemical Shift (3)

Coupling Constant

opm Multiplicity (3) Hz Assignment
4.08 d 12.5 H-la
3.84 dd 12.5,3.0 H-1b
2.88 m H-2

1.05 d 6.5 3-Me
3.15 S N(4)-Me

2.98 s N(8)-Me

2.35 m H-10a

1.95 m H-10b

1.75 m H-11a

1.55 m H-11b

1.90 m H-12

0.95 t 7.5 H-14
1.45 m H-13

1.25 S 15-Me

1.20 S 15-Me

Table 2: 13C NMR Data for (rel)-Asperparaline A (125 MHz, CDCIs)
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Chemical Shift (8) ppm Carbon Atom
178.1 C-5
176.2 c-7
171.9 C-9
71.1 C-3a
67.8 C-8a
59.8 C-6
534 C-2
47.9 C-15
45.3 C-1
35.8 C-3
35.5 C-12
31.9 N(4)-Me
29.8 N(8)-Me
28.1 C-10
254 15-Me
23.9 15-Me
18.2 C-13
17.5 3-Me
14.3 C-14

Experimental Protocols
Isolation of (rel)-Asperparaline A

The following is a summary of the isolation protocol described by Hayashi et al. (1997):
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o Fermentation:Aspergillus japonicus JV-23 was cultured on okara (a soybean residue) at
25°C for 14 days.

o Extraction: The fermented okara was extracted with methanol. The methanol extract was
concentrated and partitioned between water and dichloromethane. The organic layer was
then subjected to a hexane-methanol partition.

o Chromatography: The methanolic fraction was concentrated and subjected to silica gel
column chromatography using a hexane-ethyl acetate gradient, followed by an ethyl acetate-
methanol gradient.

« Purification: The active fractions were further purified by silica gel column chromatography
with a chloroform-methanol gradient to yield pure (rel)-Asperparaline A.

X-ray Crystallography

The structure of (rel)-Asperparaline A was confirmed by single-crystal X-ray diffraction
analysis. While a detailed crystallographic information file (CIF) is not readily available in public
databases, the original publication by Hayashi et al. (1997) provides an ORTEP drawing which
unequivocally establishes the relative stereochemistry of the molecule. The key findings from
the X-ray analysis are the cis-fusion of the bicyclo[2.2.2]diazaoctane core and the relative
configuration of the stereocenters.

Total Synthesis of ent-Asperparaline C

The first total synthesis of a member of the asperparaline family was achieved for ent-
Asperparaline C by Dokli et al. in 2019. This synthesis was crucial for determining the absolute
stereochemistry of the natural product. The key steps of this enantioselective synthesis include:

» Starting Material: The synthesis commenced from L-proline.

» Core Formation: A key oxidative radical cyclization was employed to construct the
bicyclo[2.2.2]diazaoctane core.

e Spirocycle Construction: A singlet oxygen Diels-Alder reaction followed by a reductive
spirocyclization was utilized to form the characteristic spiro-succinimide moiety.

o Final Steps: Selective reduction of a tertiary amide completed the synthesis.
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The detailed experimental procedures, including reaction conditions and characterization of all

intermediates, are available in the supplementary information of the original publication (Dokli,
l., etal.,, Chem. Commun., 2019, 55, 3931-3934).

Mandatory Visualization
Biosynthetic Pathway of (rel)-Asperparaline A
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Pure (rel)-Asperparaline A

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Acetylcholine (ACh)

Asperparaline A

Nicotinic Acetylcholine Regceptor (nAChR)

Allosteric Site lon Channel

Induces conformational change
(prevents opening)

Orthosteric Site

Induces conformational change

Channel Opening Channel Blockage

lon Influx (Na+, Ca2+) No lon Influx

Neuronal Depolarization No Depolarization

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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